![molecular formula C11H12ClNOS B2747173 N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide CAS No. 2411278-30-1](/img/structure/B2747173.png)
N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide, also known as CTM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CTM is a member of the butynamide family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in the body. In animal studies, this compound has been shown to reduce inflammation and pain, as well as improve glucose and lipid metabolism. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide in lab experiments is its diverse range of biological activities, which make it a useful tool for studying various signaling pathways in the body. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers.
Direcciones Futuras
There are many potential future directions for research on N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide. One area of interest is the development of new pain medications based on this compound's anti-inflammatory and analgesic properties. Additionally, this compound's neuroprotective effects make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as materials science and catalysis.
Métodos De Síntesis
N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide can be synthesized using a variety of methods, including the reaction of 2-chlorothiophenemethylamine with ethyl propiolate in the presence of a palladium catalyst. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In catalysis, this compound has been shown to be an effective catalyst for a variety of chemical reactions.
Propiedades
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c1-3-5-11(14)13(4-2)8-9-6-7-10(12)15-9/h6-7H,4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSQTHSXCQYBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(S1)Cl)C(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2747090.png)

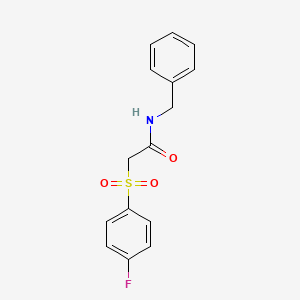
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2747095.png)
![2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]-4-methylpentanoic acid](/img/structure/B2747097.png)
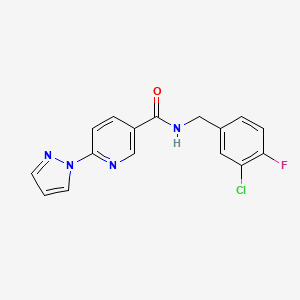
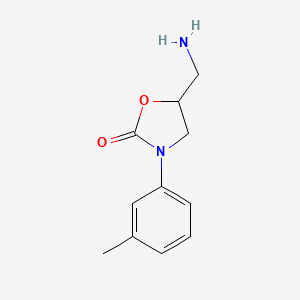
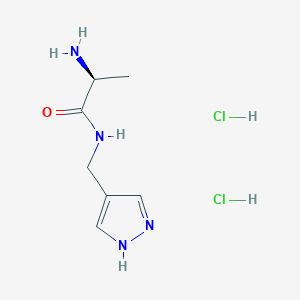
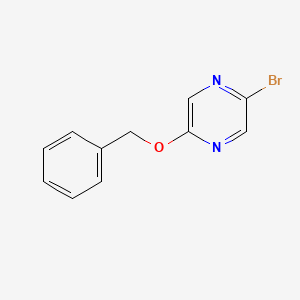
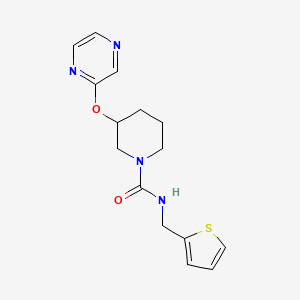
![(1R,5S)-3-(methylsulfonyl)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2747108.png)
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2747109.png)
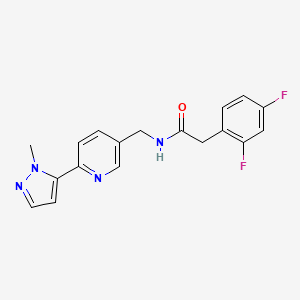
![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride](/img/no-structure.png)